Home > Products > Screening Compounds P3236 > (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid - 872319-74-9

(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Catalog Number: EVT-2616679
CAS Number: 872319-74-9
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a member of the pyrimidine family, characterized by its unique structure that includes a benzyl group and two keto groups at positions 2 and 6 of the pyrimidine ring. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its biological activity.

Source

This compound is synthesized through various chemical reactions involving pyrimidine derivatives. Its structure and synthesis have been documented in several scientific articles and patents, highlighting its relevance in medicinal chemistry and agricultural applications .

Classification
  • Chemical Class: Pyrimidine derivatives
  • Functional Groups: Dicarbonyl (keto) groups, carboxylic acid
  • IUPAC Name: (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
Synthesis Analysis

Methods

The synthesis of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid can be achieved through several methods:

  1. Condensation Reactions: The initial formation typically involves the condensation of appropriate aldehydes with urea derivatives under acidic or basic conditions.
  2. Cyclization: The compound can be synthesized via cyclization reactions where diketene reacts with amines or ureas to form the pyrimidine ring.
  3. Functional Group Modifications: Subsequent modifications may include the introduction of the benzyl group through alkylation or substitution reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. For instance, using solvents like dimethylformamide or acetic acid can facilitate better solubility and reactivity of starting materials .

Molecular Structure Analysis

Structure

The molecular structure of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid features:

  • A pyrimidine ring with two carbonyl groups at positions 2 and 6.
  • A benzyl group attached to position 3.
  • An acetic acid moiety linked to the nitrogen atom at position 1.

Data

  • Molecular Formula: C13H12N2O4
  • Molecular Weight: Approximately 252.25 g/mol
  • Melting Point: Data on melting point varies depending on purity but typically falls within a range indicative of crystalline solids.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by amines or alcohols.
  2. Decarboxylation: Under certain conditions, the acetic acid moiety can be eliminated.
  3. Hydrolysis: The compound may hydrolyze in aqueous conditions to yield corresponding acids or amines.

Technical Details

Reactions are often facilitated by catalysts such as acids or bases, and reaction conditions such as temperature and solvent play critical roles in determining the reaction pathways and products .

Mechanism of Action

Process

The mechanism of action for (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid primarily involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways due to structural similarities with substrate molecules.
  2. Antimicrobial Activity: It has been noted for potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or nucleic acid metabolism.

Data

Research indicates that compounds within this class exhibit varying degrees of biological activity against different pathogens, suggesting a broad spectrum of potential applications in medicine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl groups.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to characterize this compound accurately .

Applications

Scientific Uses

(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid finds applications in:

  1. Pharmaceuticals: Potential use as an antimicrobial agent or enzyme inhibitor in drug development.
  2. Agriculture: Investigated for its bactericidal properties against plant pathogens, making it a candidate for agricultural fungicides and bactericides .
  3. Research Tool: Utilized in studies exploring pyrimidine derivatives' biological activities and mechanisms.
Introduction to (3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic Acid in Modern Medicinal Chemistry

Nomenclature and Structural Classification Within Pyrimidine Derivatives

The systematic IUPAC name (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid precisely defines the core structure: a pyrimidine-2,6-dione (uracil) system substituted at the N1 position with a carboxymethyl group (–CH₂COOH) and at the N3 position with a benzyl group (–CH₂C₆H₅). This nomenclature specifies the saturation state (3,6-dihydropyrimidin-1(2H)-yl), the carbonyl functions (2,6-dioxo), and the points of attachment for the substituents. Within the classification of heterocyclic medicinal chemistry scaffolds, this compound belongs unequivocally to the family of N1-substituted uracil acetic acid derivatives, itself a subset of the broader pyrimidinedione pharmacophores. The 3-benzyl group is a critical determinant of biological activity and selectivity, as modifications at this position profoundly influence target engagement. The acetic acid moiety serves as a key anchor point for electrostatic or hydrogen-bonding interactions within enzyme active sites. In the literature, particularly in structural biology and medicinal chemistry contexts such as the work by Ruiz et al., derivatives of this core are frequently designated as 3-benzyluracil-1-acetic acids, highlighting the central uracil ring and the substitution pattern [1]. This terminology emphasizes the relationship to the canonical nucleic acid base uracil while underscoring the synthetic modifications that confer unique pharmacological properties.

Table 1: Nomenclature and Structural Classification of the Compound

Classification LevelDesignationSignificance
Core HeterocyclePyrimidine-2,6-dione (Uracil)Provides hydrogen-bonding acceptor/donor motifs via carbonyl groups and imide nitrogen.
Systematic IUPAC Name(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acidUnambiguously defines atom connectivity and functional groups.
Medicinal Chemistry ClassN1-Substituted uracil acetic acid derivativeHighlights key substitutions (N1-acetic acid, N3-benzyl) critical for biological activity.
Common Research Term3-Benzyluracil-1-acetic acid scaffoldTerm used in structural and pharmacological studies, emphasizing the uracil core and substitution pattern [1].

Historical Evolution of Pyrimidine-Based Pharmacophores in Drug Discovery

Pyrimidine derivatives constitute a cornerstone of medicinal chemistry, with their historical development marked by key milestones demonstrating their therapeutic versatility. The intrinsic bioisosteric properties of the pyrimidine ring, mimicking endogenous purines and pyrimidines, facilitate interactions with diverse biological targets. Early successes included 5-fluorouracil (5-FU) (introduced in the 1950s), a thymine analogue that disrupts nucleotide metabolism and DNA synthesis, establishing pyrimidines as potent anticancer agents. Subsequent developments exploited the pyrimidine scaffold for antiviral applications, exemplified by zidovudine (AZT) (1980s), a thymidine analogue inhibiting reverse transcriptase, and emtricitabine (2000s), a cytidine analogue for HIV and HBV treatment. Beyond nucleoside analogues, non-nucleoside pyrimidinediones emerged, such as the sedative/hypnotic glutethimide (though later withdrawn) and the modern HIV non-nucleoside reverse transcriptase inhibitor delavirdine, illustrating the scaffold's adaptability across therapeutic areas.

The evolution towards N1- and N3-disubstituted uracil derivatives represents a significant refinement in targeting specific enzyme families beyond nucleic acid metabolism. Research, particularly in the early 21st century, focused on optimizing substitutions to enhance selectivity and potency against defined targets. The integration of an acetic acid moiety at N1, as seen in (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid, marked a strategic shift. This modification introduced a carboxylic acid functionality capable of acting as a hydrogen bond acceptor/donor and forming ionic interactions, significantly diverging from the typical lipophilic alkyl or aryl substituents of earlier pyrimidine drugs. Concurrently, N3-benzylation provided a tunable hydrophobic domain. This combination proved particularly effective in targeting enzymes like aldose reductase (AKR1B1) and AKR1B10, as demonstrated by Ruiz et al. in their identification of compounds JF0048 and JF0049 (sharing the 3-benzyluracil-1-acetic acid scaffold) as selective inhibitors [1]. This work highlighted the scaffold's potential for achieving isoform selectivity within enzyme families – a major challenge in drug discovery – by exploiting subtle differences in active site architecture and dynamics (e.g., the ability of specific substituents to induce opening of a "specificity pocket"). The historical trajectory thus shows a progression from broad-acting antimetabolites towards highly tailored, uracil-acetic acid-based inhibitors designed for precise molecular recognition of non-nucleoside metabolic enzyme targets.

Table 2: Evolution of Key Pyrimidine Pharmacophores Leading to the 3-Benzyluracil-1-Acetic Acid Scaffold

EraRepresentative CompoundKey Structural FeaturesPrimary Therapeutic ApplicationMechanistic Insight
1950s5-Fluorouracil (5-FU)5-Fluoro substitution on uracilCancer chemotherapyThymidylate synthase inhibition; incorporation into RNA/DNA.
1980sZidovudine (AZT)3'-Azido on ribose (N1-glycosidic bond)HIV/AIDS antiretroviralChain termination after incorporation by HIV reverse transcriptase.
1990s-2000sDelavirdineN1-Alkyl indole-like fused systemHIV non-nucleoside reverse transcriptase inhibitorAllosteric inhibition of HIV-1 RT.
2010s3-Benzyluracil-1-acetic acid derivatives (e.g., JF0049)N1-Acetic acid, N3-Benzyl (variable aryl)Targeted enzyme inhibition (e.g., Aldose Reductase, AKR1B10)Selective inhibition via induced fit (specificity pocket opening) and optimized electrostatic/hydrophobic interactions [1].

Properties

CAS Number

872319-74-9

Product Name

(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

IUPAC Name

2-(3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

InChI

InChI=1S/C13H12N2O4/c16-11-6-7-14(8-10-4-2-1-3-5-10)13(19)15(11)9-12(17)18/h1-7H,8-9H2,(H,17,18)

InChI Key

PQBLANAHRBTMJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O

Solubility

soluble

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.